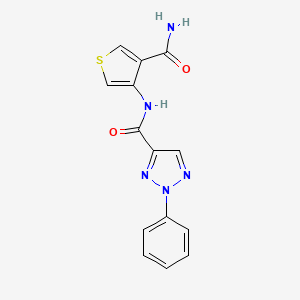

N-(4-carbamoylthiophen-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

描述

属性

IUPAC Name |

N-(4-carbamoylthiophen-3-yl)-2-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O2S/c15-13(20)10-7-22-8-12(10)17-14(21)11-6-16-19(18-11)9-4-2-1-3-5-9/h1-8H,(H2,15,20)(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPIAHVVZGZWAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CSC=C3C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-carbamoylthiophen-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the class of 1,2,3-triazole derivatives, which are known for their diverse biological activities. The presence of the thiophene moiety and the triazole ring contributes to its pharmacological profile. The structural formula can be represented as follows:

Antitumor Activity

Recent studies have demonstrated that 1,2,3-triazole-containing compounds exhibit significant antitumor properties. In particular, compounds with similar structures have shown promising results against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 | 12.22 |

| Compound B | HCT-116 | 14.16 |

| Compound C | MCF-7 | 14.64 |

The IC50 values indicate the concentration required to inhibit cell viability by 50%. These results suggest that triazole derivatives can be potent candidates for further development as anticancer agents .

Antiviral Activity

Another area of interest is the antiviral activity against influenza viruses. Compounds similar to this compound have been shown to inhibit viral polymerase activity by disrupting protein-protein interactions essential for viral replication. For instance, a related compound demonstrated an IC50 of 1.1 µM against the PA-PB1 interface of influenza A virus polymerase .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. For antitumor activity, structure–activity relationship (SAR) studies indicate that electron-donating groups on the phenyl ring enhance cytotoxicity against cancer cells . In terms of antiviral action, molecular docking studies suggest that the compound forms hydrogen bonds with key residues in viral proteins, stabilizing the interaction and inhibiting function .

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating various triazole derivatives for their anticancer properties, this compound was tested against HepG2 and MCF-7 cell lines. The results indicated a significant reduction in cell viability at concentrations comparable to established chemotherapeutics like doxorubicin.

Case Study 2: Antiviral Activity Assessment

A separate investigation focused on the antiviral potential of triazole derivatives against influenza virus strains. The compound exhibited potent inhibition of viral replication in vitro, suggesting a viable pathway for therapeutic development against viral infections.

科学研究应用

Antiviral Activity

One of the most notable applications of this compound is its antiviral properties. Research has shown that derivatives of triazole compounds can effectively inhibit viral replication by targeting specific viral proteins. For instance, studies have indicated that modifications in the triazole structure can enhance binding affinity to viral polymerases, thereby disrupting essential protein-protein interactions necessary for viral replication.

Case Study: Influenza A Virus

A study highlighted the synthesis of triazole-based compounds designed to disrupt the PA-PB1 interaction within the influenza A virus polymerase complex. The introduction of a phenyl ring into the structure improved solubility and synthesis efficiency, demonstrating the importance of structural modifications in enhancing antiviral efficacy .

Anticancer Potential

N-(4-carbamoylthiophen-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide also exhibits promising anticancer properties. Compounds in this class have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis.

Synthesis and Structural Variations

The synthesis of this compound involves several chemical transformations that allow for structural variations tailored to enhance specific biological activities.

| Synthesis Step | Description |

|---|---|

| Step 1 | Formation of thiophene derivatives through cyclization reactions involving appropriate precursors. |

| Step 2 | Coupling reactions with triazole moieties to introduce the triazole ring system. |

| Step 3 | Functionalization at the carboxamide position to optimize bioactivity. |

Pharmacological Studies

Pharmacological studies have been conducted to evaluate the therapeutic index and safety profile of this compound. These studies typically involve:

- In vitro assays : Assessing cytotoxicity against various cancer cell lines.

- In vivo models : Evaluating efficacy and safety in animal models.

These studies are crucial for understanding the compound's potential as a therapeutic agent and guiding further development.

相似化合物的比较

Substituent Variations on the Triazole Core

a. N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

- Structure : Differs in substituents at the triazole N1 (4-methoxyphenyl), C5 (cyclopropyl), and carboxamide nitrogen (4-chlorophenyl) positions.

- Properties : Crystallographic studies reveal planar triazole and amide groups, with intermolecular hydrogen bonds stabilizing the structure .

- Biological Activity: Not explicitly reported, but similar 1-aryltriazole carboxamides exhibit antitumor activity .

b. 1-(4-chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide

Comparison of Substituent Effects

- Electron-Withdrawing Groups (e.g., CF₃) : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in c-Met inhibitors .

- Aromatic vs. Aliphatic Substituents : The phenyl group at N2 in the target compound may improve π-π stacking interactions compared to aliphatic substituents (e.g., cyclopropyl in ).

Thiophene-Containing Carboxamides

N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Structure : Features a nitrothiophene-carboxamide linked to a thiazole ring.

- Synthesis : Prepared via HATU-mediated coupling of 5-nitrothiophene-2-carboxylic acid with substituted thiazol-2-amines, yielding 42% purity .

- Activity : Narrow-spectrum antibacterial agent, though less potent than analogs with difluorophenyl substituents (99.05% purity) .

N-(4-carbamoylthiophen-3-yl) vs. Thiazol-2-yl Moieties

- Thiophene vs.

- Carbamoyl Group : The 4-carbamoylthiophen-3-yl group in the target compound could facilitate hydrogen bonding with target proteins, a feature absent in nitrothiophene derivatives .

Antitumor Activity of Triazole Carboxamides

- c-Met Inhibition : Compounds like 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide inhibit c-Met kinase, a key driver in tumor proliferation and metastasis .

- Cell Line Sensitivity : NCI-H522 lung cancer cells are highly sensitive to triazole carboxamides, with GP values ranging from 68.09% to 86.18% .

Antimicrobial Activity of Thiophene Carboxamides

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(4-carbamoylthiophen-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, and what intermediates are critical?

- Methodology : The compound can be synthesized via condensation reactions involving carboxaldehyde-substituted triazoles. For example:

Intermediate formation : React 4-carboxaldehyde-2-phenyl-2H-1,2,3-triazole with malononitrile in the presence of triethylamine to form a triazolomethylene malononitrile intermediate .

Functionalization : Treat intermediates with nucleophiles (e.g., hydrazine hydrate, thiourea) to introduce carbamoylthiophen or other substituents. Piperidine is often used as a catalyst .

- Key intermediates : Triazolomethylene malononitrile and hydrazone derivatives are pivotal for structural diversification.

Q. How is the compound characterized spectroscopically, and what spectral markers are definitive?

- Methodology :

- 1H NMR : Look for diagnostic signals:

- A singlet at δ ~8.5 ppm for the triazole C5-H proton .

- Signals between δ 7.2–8.6 ppm for aromatic protons (phenyl, thiophen groups) .

- 13C NMR : Carboxamide carbonyls appear at δ ~165–170 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved during structural validation?

- Methodology :

X-ray crystallography : Use SHELXL for small-molecule refinement. Ensure high-resolution data (<1.0 Å) to resolve ambiguities in bond lengths/angles .

Complementary techniques : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA). Discrepancies in NOE correlations may indicate dynamic behavior .

- Example : If NMR suggests planar geometry but crystallography shows puckering, consider temperature-dependent NMR to probe conformational flexibility .

Q. What strategies optimize the reaction yield when introducing electron-withdrawing substituents (e.g., carbamoylthiophen)?

- Methodology :

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity of carbamoyl groups .

- Catalysis : Use triethylamine to deprotonate intermediates or piperidine to accelerate cyclization .

- Temperature control : Reflux (80–100°C) for 1–3 hours balances yield and side-product formation .

- Table : Yield optimization for analogous reactions:

| Substituent | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Carbamoyl | DMF | Piperidine | 65–70 |

| Thiophen | AcCN | Et3N | 55–60 |

Q. How do structural modifications (e.g., phenyl vs. fluorophenyl groups) impact biological activity?

- Methodology :

- SAR studies : Synthesize analogs (e.g., replace phenyl with 4-fluorophenyl) and assay activity (e.g., enzyme inhibition).

- Computational modeling : Dock modified structures into target proteins (e.g., COX-2) using AutoDock Vina. Fluorine’s electronegativity may enhance binding via halogen bonds .

- Data interpretation : Correlate logP values (calculated via ChemAxon) with cellular permeability trends .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data in enzyme inhibition assays?

- Methodology :

- Nonlinear regression : Fit data to a four-parameter logistic model (IC50 = [Inhibitor] at 50% response) using GraphPad Prism.

- Error analysis : Report 95% confidence intervals; use ANOVA for comparing multiple analogs .

- Example : For triazole-based inhibitors, typical R² values >0.98 indicate robust curve fitting .

Q. How can synthetic reproducibility be improved for air-sensitive intermediates?

- Methodology :

- Schlenk techniques : Use inert atmosphere (N2/Ar) for moisture-sensitive steps (e.g., Grignard additions).

- Real-time monitoring : Employ ReactIR to track reaction progress and identify decomposition pathways .

- Case study : Hydrazone intermediates degrade under acidic conditions; maintain pH >7.0 during workup .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。